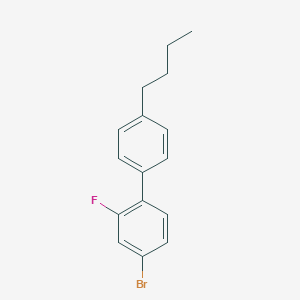

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene

Übersicht

Beschreibung

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene, also known as BBF, is a chemical compound that belongs to the family of halogenated aromatic compounds. It is a potent and selective ligand for the dopamine D3 receptor, which is involved in various physiological and pathological processes. In recent years, BBF has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Wirkmechanismus

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopaminergic pathways. It is involved in the regulation of reward, motivation, and movement. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene binds to the dopamine D3 receptor with high affinity and inhibits its activation by endogenous dopamine. This results in a decrease in dopamine signaling in the mesolimbic and mesocortical pathways, which are implicated in addiction, Parkinson's disease, and schizophrenia.

Biochemische Und Physiologische Effekte

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potent and selective binding to the dopamine D3 receptor. It has been demonstrated to inhibit the activity of the dopamine D3 receptor in a dose-dependent manner. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been shown to have a long half-life in vivo, which makes it an attractive candidate for therapeutic applications. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have minimal off-target effects on other dopamine receptor subtypes, which is important for the development of selective drugs targeting the dopamine D3 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has several advantages for lab experiments. It is a potent and selective ligand for the dopamine D3 receptor, which makes it a valuable tool compound for the study of dopamine signaling pathways. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been shown to have a long half-life in vivo, which allows for prolonged experiments. However, 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to work with in aqueous solutions. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene is also a relatively new compound, and there is still much to be learned about its pharmacological properties.

Zukünftige Richtungen

There are several future directions for the study of 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene. One area of interest is the development of new drugs targeting the dopamine D3 receptor for the treatment of drug addiction, Parkinson's disease, and schizophrenia. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potential therapeutic applications in these areas, and further research is needed to optimize its pharmacological properties. Another area of interest is the study of the role of the dopamine D3 receptor in other physiological and pathological processes, such as cognition and mood disorders. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene can be used as a tool compound for these studies. Finally, there is a need for the development of new imaging techniques to visualize the dopamine D3 receptor in vivo, which would allow for the study of its distribution and function in the brain.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been extensively studied in the field of neuroscience due to its high affinity and selectivity for the dopamine D3 receptor. The dopamine D3 receptor is involved in various physiological and pathological processes, including reward, addiction, and movement disorders. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potential therapeutic applications in the treatment of drug addiction, Parkinson's disease, and schizophrenia. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been studied as a tool compound for the development of new drugs targeting the dopamine D3 receptor.

Eigenschaften

CAS-Nummer |

116831-34-6 |

|---|---|

Produktname |

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene |

Molekularformel |

C16H16BrF |

Molekulargewicht |

307.2 g/mol |

IUPAC-Name |

4-bromo-1-(4-butylphenyl)-2-fluorobenzene |

InChI |

InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)15-10-9-14(17)11-16(15)18/h5-11H,2-4H2,1H3 |

InChI-Schlüssel |

LDQABRHKJNCPFO-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.